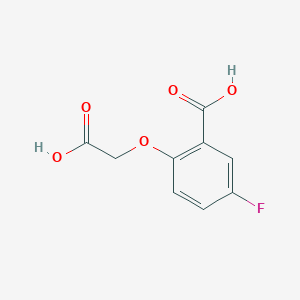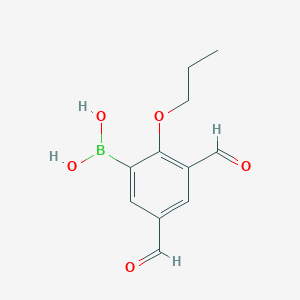
(3,5-Diformyl-2-propoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5-Diformyl-2-propoxyphenyl)boronic acid” is a self-assembled active agent with antimicrobial and antiviral properties .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is often achieved through Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of “(3,5-Diformyl-2-propoxyphenyl)boronic acid” is C11H13BO5, and its molecular weight is 236.03 .Chemical Reactions Analysis
Boronic acids, such as “(3,5-Diformyl-2-propoxyphenyl)boronic acid”, are known to participate in various chemical reactions. One of the most notable is the Suzuki–Miyaura coupling, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
“(3,5-Diformyl-2-propoxyphenyl)boronic acid” is a solid substance with a melting point of 97-101°C. It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Suzuki-Miyaura Coupling Reactions
- Field : Organic Chemistry
- Application Summary : (3,5-Diformyl-2-propoxyphenyl)boronic acid can be used as a reagent in Suzuki-Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The SM coupling reaction involves the coupling of a halide with an organoboron species using a palladium catalyst and a base . The organoboron species, such as (3,5-Diformyl-2-propoxyphenyl)boronic acid, is usually synthesized by hydroboration or carboboration .
- Results or Outcomes : The outcome of this reaction is the formation of a carbon-carbon single bond, allowing for rapid generation of molecular complexity .
Antimicrobial and Antiviral Agent
- Field : Pharmacology
- Application Summary : (3,5-Diformyl-2-propoxyphenyl)boronic Acid is a self-assembled active agent with antimicrobial and antiviral properties .
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application Summary : (3,5-Diformyl-2-propoxyphenyl)boronic acid can be used in the protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .
- Methods of Application : The protodeboronation of pinacol boronic esters involves a radical approach . The specific methods of application or experimental procedures were not detailed in the sources found.
- Results or Outcomes : The outcome of this reaction is the formation of a new compound through a formal anti-Markovnikov alkene hydromethylation . The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources found.
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : (3,5-Diformyl-2-propoxyphenyl)boronic acid can be used as a reagent in the selection of boron reagents for Suzuki–Miyaura coupling . This process is a key step in many organic synthesis reactions .
- Methods of Application : The Suzuki–Miyaura coupling reaction involves the coupling of a halide with an organoboron species using a palladium catalyst and a base . The organoboron species, such as (3,5-Diformyl-2-propoxyphenyl)boronic acid, is usually synthesized by hydroboration or carboboration .
- Results or Outcomes : The outcome of this reaction is the formation of a new compound through a carbon-carbon bond forming reaction . The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources found.
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : (3,5-Diformyl-2-propoxyphenyl)boronic acid can be used as a reagent in the selection of boron reagents for Suzuki–Miyaura coupling . This process is a key step in many organic synthesis reactions .
- Methods of Application : The Suzuki–Miyaura coupling reaction involves the coupling of a halide with an organoboron species using a palladium catalyst and a base . The organoboron species, such as (3,5-Diformyl-2-propoxyphenyl)boronic acid, is usually synthesized by hydroboration or carboboration .
- Results or Outcomes : The outcome of this reaction is the formation of a new compound through a carbon-carbon bond forming reaction . The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources found.
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application Summary : (3,5-Diformyl-2-propoxyphenyl)boronic acid can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .
- Methods of Application : The protodeboronation of pinacol boronic esters involves a radical approach . The specific methods of application or experimental procedures were not detailed in the sources found.
- Results or Outcomes : The outcome of this reaction is the formation of a new compound through a formal anti-Markovnikov alkene hydromethylation . The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources found.
Orientations Futures
The future directions of “(3,5-Diformyl-2-propoxyphenyl)boronic acid” and similar compounds could involve further exploration of their potential applications in the pharmaceutical industry. Additionally, ongoing research into the Suzuki–Miyaura coupling and other reactions involving boronic acids could lead to the development of new synthetic methods and applications .
Propriétés
IUPAC Name |
(3,5-diformyl-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO5/c1-2-3-17-11-9(7-14)4-8(6-13)5-10(11)12(15)16/h4-7,15-16H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVFOHHYFMQYRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)C=O)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584923 |
Source


|
| Record name | (3,5-Diformyl-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Diformyl-2-propoxyphenyl)boronic acid | |
CAS RN |
1072951-92-8 |
Source


|
| Record name | (3,5-Diformyl-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

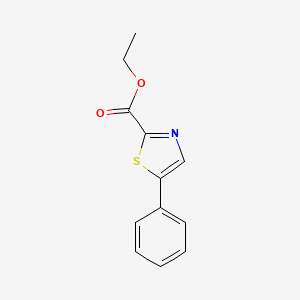
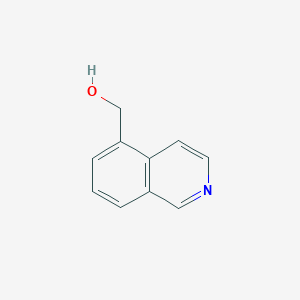
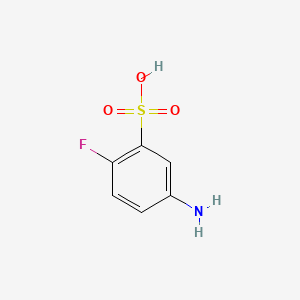
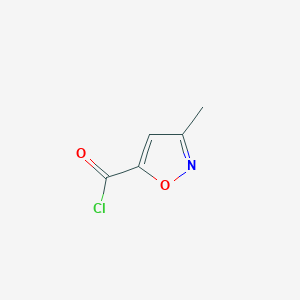
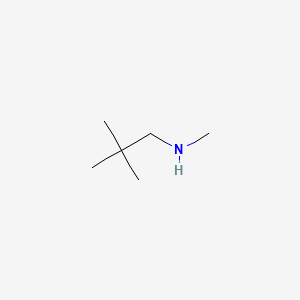
![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1316504.png)
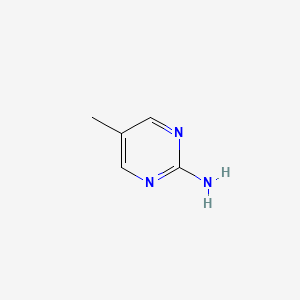
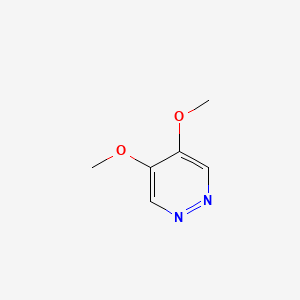
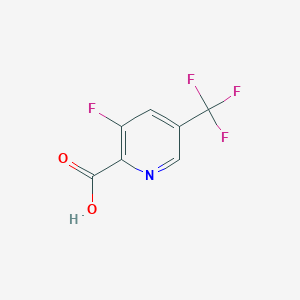
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1316508.png)
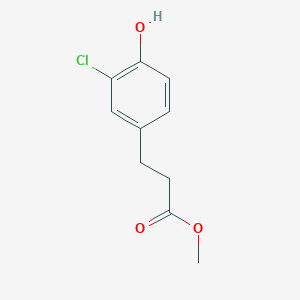
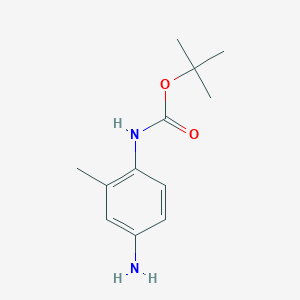
![1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1316519.png)
